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Compound of Interest

Compound Name: Nociceptin (1-13), amide

Cat. No.: B15286068

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of
Nociceptin(1-13)amide, the shortest peptide sequence of the endogenous neuropeptide
Nociceptin/Orphanin FQ (N/OFQ) that retains the full affinity and potency for the Nociceptin
(NOP) receptor.[1] Understanding the specific roles of each amino acid residue is critical for the
rational design of novel agonists, partial agonists, and antagonists targeting the NOP receptor
system for therapeutic applications in pain, anxiety, and other neurological disorders.

Core Structure and Key Domains

Nociceptin(1-13)amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-
NHz) serves as a crucial template for SAR studies.[1] The C-terminal amidation is essential for
protecting the peptide from degradation by proteases.[2][3] The peptide can be conceptually
divided into two key domains: the N-terminal "message" sequence, responsible for receptor
activation, and the C-terminal "address” sequence, which is crucial for receptor binding and
affinity.[2][4]

The N-Terminal "Message" Domain: Phe!-Gly?-Gly3*-Phe*

The N-terminal tetrapeptide is indispensable for the biological activity of Nociceptin(1-13)amide.
[2][3] This region is believed to bind deep within the transmembrane binding pocket of the NOP
receptor.[5][6]
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e Phenylalanine at Position 4 (Phe#*): This is the most critical residue for receptor activation. Its
replacement with residues like Leucine results in inactive compounds.[2][3] However,
modifications to the phenyl ring can significantly enhance potency. Introducing electron-
withdrawing groups, such as in [(pF)Phe#] and [(pNO2)Phe#], increases agonist activity by
approximately five-fold compared to the parent peptide.[7] The potency of these analogs
positively correlates with the electron-withdrawing properties of the substituent and is
inversely related to its size.[7]

e Phenylalanine at Position 1 (Phet): This residue is more critical for binding than for
activation. Its replacement with Leucine does not significantly affect activity.[2][3] However,
chemical modifications at this position have been instrumental in developing key
pharmacological tools.

o [Nphe?] Analogs: Shifting the Phe? side chain from the alpha-carbon to the nitrogen atom
creates [Nphe!]N/OFQ(1-13)NHz, the first peptide-based competitive antagonist for the
NOP receptor.[1]

o Pseudopeptide Analogs: Introducing a reduced peptide bond, as in [Phe'W(CH=-
NH)GIy2]N/OFQ(1-13)NHz, results in a potent partial agonist.[8][9]

» Glycine at Positions 2 and 3 (Gly?, Gly3): The flexibility conferred by these glycine residues is
vital for proper orientation within the receptor binding pocket. Replacing Gly? with Sarcosine
([Sar?]) maintains some biological activity, whereas replacing Gly3 with Sarcosine ([Sar3])
leads to a complete loss of function, highlighting the distinct conformational requirements at
each position.[10]

The C-Terminal "Address" Domain and Cationic
Residues

The C-terminal portion of the peptide, particularly its basic residues, plays a crucial role in
binding affinity, likely through interactions with the extracellular loops of the NOP receptor.[4]

» Cationic Residues (Arg?8, Lys®, Arg'?, Lys?3): These four basic residues are functionally
essential. Their systematic replacement with Alanine leads to inactive peptides, underscoring
their importance in receptor recognition and binding.[2][3]
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 Lysine Modifications (Lys®, Lys*3): The length of the side chain at these positions is
important. Replacing Lysine with Ornithine (which has one less methylene group) can
maintain or even enhance inhibitory activity.[11] However, further shortening the side chain
by substituting with diaminobutanoic acid (Dab) or diaminopropanoic acid (Dap) results in a
decrease in activity.[11]

Quantitative SAR Data

The following tables summarize key quantitative data from binding and functional assays for
various Nociceptin(1-13)amide analogs.

Table 1: Activity of N-Terminal Phe* Modified Analogs

Relative
e - Potency /
Analog Modification Assay o Potency vs.
Affinity
NC(1-13)NH2
] Mouse Vas
NC(1-13)NH:z Parent Peptide pPECso: 7.9[8] 1.0
Deferens
F)Phe4]NC(1- -Fluoro Mouse Vas
L(pF) INCC P o High Potency ~5x
13)NH:2 substitution Deferens
NO2)Phe*]NC -Nitro Mouse Vas
[(PNO2) INCC o High Potency ~5x
1-13)NH:2 substitution Deferens

| [Leu*INC(1-13)NH:z | Phe* to Leu | Mouse Vas Deferens | Inactive | - |
Data synthesized from Guerrini et al., 2001.[7]

Table 2: Activity of N-Terminal Phe! Modified Analogs

Analog Modification Pharmacological Profile

[Nphe!]NC(1-13)NH:z N-benzylated Phe* Competitive Antagonist

| [PhelW(CH2-NH)GIly?]NC(1-13)NH:z | Reduced peptide bond | Partial Agonist |
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Data synthesized from Calo' et al., 2002 and Guerrini et al., 1998.[1][9]

Table 3: Binding and Functional Data for Key Analogs

Analog Assay Ki (nM) ECso (nM) PECso
Rat Forebrain

NC(1-13)NH:z L 0.75[8] - -
Binding

NC(1-13)NH: GTPyS Binding - - 9.11[12]

cyclo[D-
hNOP Receptor

Asp?,Lyst9IN/OF o 0.27[13] - -
Binding

Q(1-13)NH:z

cyclo[D-

Asp’,Lys1°IN/OF GTPyS Binding - 1.6[13] -

Q(1-13)NH:

cyclo[Asp®,Lys10 hNOP Receptor

yelolASp*.Lys] P 0.34[13] - -

N/OFQ(1-13)NH:

Binding

| cyclo[Asp®,Lys1°]N/OFQ(1-13)NHz | GTPyS Binding | - | 4.1[13] | - |

Key Experimental Methodologies

The characterization of Nociceptin(1-13)amide analogs relies on a standard set of in vitro

assays.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for the NOP receptor.

¢ Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand by

measuring its ability to compete with a radiolabeled ligand for receptor binding.

e Protocol Outline:

o Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells

stably expressing the recombinant human NOP receptor (CHO-hNOP) or from rodent
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brain tissue (e.qg., rat forebrain).[8][14]

o Radioligand: A tritiated high-affinity NOP ligand, such as [BH]Nociceptin(1-13)NHz, is used
at a concentration near its equilibrium dissociation constant (Kd).[14]

o Incubation: Cell membranes are incubated with the radioligand and varying concentrations
of the unlabeled test compound in a suitable buffer.

o Separation: The reaction is terminated by rapid filtration through glass fiber filters,
separating receptor-bound radioligand from unbound.

o Quantification: The radioactivity trapped on the filters is measured using liquid scintillation
counting.

o Data Analysis: Competition binding curves are generated, and ICso values (concentration
of test compound that inhibits 50% of specific binding) are calculated. Ki values are then
derived from ICso values using the Cheng-Prusoff equation.

[3°S]GTPYS Binding Assay

This functional assay measures the first step in the G-protein activation cascade following
receptor stimulation.

o Objective: To determine the potency (ECso) and efficacy (Emax) of an agonist by measuring
its ability to stimulate the binding of the non-hydrolyzable GTP analog, [**S]GTPyS, to Ga
proteins.

e Protocol Outline:

o Receptor Source: Membranes from CHO-hNOP cells or other appropriate expression
systems.[1][12]

o Reagents: Membranes are incubated with [3°S]GTPyS, GDP (to facilitate the exchange
reaction), and varying concentrations of the test agonist.

o Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
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o Separation & Quantification: The assay is terminated by rapid filtration, and the amount of
membrane-bound [3*S]GTPYS is quantified by scintillation counting.

o Data Analysis: Data are plotted as stimulated [3°*S]GTPyS binding versus agonist
concentration to generate sigmoidal dose-response curves, from which ECso and Emax
values are determined.

Mouse Vas Deferens (MVD) Bioassay

This is a classic isolated tissue assay used to measure the functional activity of NOP receptor
agonists.[2][3]

o Objective: To measure the inhibitory effect of NOP agonists on electrically-induced muscle
contractions.

e Protocol Outline:

o Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ
bath containing a physiological salt solution, maintained at 37°C and aerated.

o Stimulation: The tissue is subjected to electrical field stimulation, which elicits twitch
contractions.

o Drug Application: Test compounds are added cumulatively to the organ bath, and the
resulting inhibition of the twitch response is recorded.

o Data Analysis: Concentration-response curves are constructed, and the potency of the
agonist is expressed as the pECso (-log ECso).

NOP Receptor Sighaling and SAR Workflow

Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade
characteristic of Gi/o-coupled receptors. The workflow for determining the SAR of new analogs
follows a logical progression from synthesis to functional characterization.
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Caption: NOP receptor signaling cascade initiated by ligand binding.
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Caption: General experimental workflow for SAR studies.
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Caption: Key residue functions in Nociceptin(1-13)amide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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